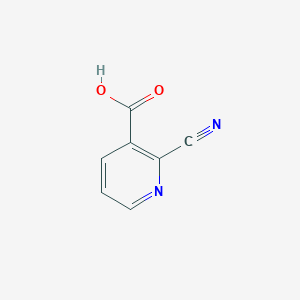

2-Cyanopyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTPVUNCEFBYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501639 | |

| Record name | 2-Cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73112-09-1 | |

| Record name | 2-Cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyanopyridine-3-carboxylic Acid

Introduction: The Significance of a Versatile Heterocyclic Scaffold

2-Cyanopyridine-3-carboxylic acid is a highly functionalized pyridine derivative that serves as a pivotal building block in the realms of medicinal chemistry, agrochemicals, and materials science. Its unique arrangement of a carboxylic acid and a cyano group on a pyridine core imparts a distinct reactivity profile, making it an invaluable precursor for the synthesis of complex molecular architectures. The electron-withdrawing nature of both substituents activates the pyridine ring, facilitating a range of chemical transformations. This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, offering field-proven insights, step-by-step protocols, and a comparative analysis to aid researchers and development professionals in selecting the most suitable method for their objectives.

Chapter 1: The Chloro-Nitrile Pathway: A Stepwise Functionalization Approach

One of the most robust and frequently employed strategies for synthesizing this compound involves a multi-step sequence starting from readily available pyridine precursors. This pathway hinges on the strategic introduction and subsequent conversion of functional groups, primarily utilizing 2-chloro-3-cyanopyridine as a key intermediate. The logic behind this approach is the differential reactivity of the chloro and cyano groups, allowing for selective transformations.

Part A: Synthesis of the Key Intermediate: 2-Chloro-3-cyanopyridine

The synthesis of 2-chloro-3-cyanopyridine (also known as 2-chloronicotinonitrile) is the cornerstone of this pathway. A common and effective method begins with the N-oxidation of 3-cyanopyridine, followed by chlorination.

-

N-Oxidation: 3-Cyanopyridine is oxidized to 3-cyanopyridine N-oxide. This step is crucial as the N-oxide functionality activates the C2 and C6 positions of the pyridine ring for subsequent nucleophilic attack.

-

Chlorination: The resulting N-oxide is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 2-position, yielding 2-chloro-3-cyanopyridine.[1] The reaction proceeds via an addition-elimination mechanism, where the N-oxide oxygen attacks the phosphorus center, followed by chloride attack on the activated pyridine ring.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyanopyridine-3-carboxylic Acid

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Cyanopyridine-3-carboxylic acid (also known as 2-cyanonicotinic acid), a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a blend of theoretical understanding and practical insights into the characterization of this compound.

Introduction: A Versatile Scaffold in Drug Discovery

This compound (CAS No: 73112-09-1) is a bifunctional molecule featuring a pyridine ring substituted with a cyano group at the 2-position and a carboxylic acid at the 3-position.[1][2] This unique arrangement of electron-withdrawing groups on the pyridine core imparts distinct reactivity and makes it a valuable intermediate for the synthesis of complex heterocyclic systems.[1] The cyano group can be readily transformed into other functionalities such as amines or amides, while the carboxylic acid moiety allows for esterification and amidation reactions, providing multiple avenues for molecular elaboration.[1] Notably, cyanopyridine derivatives are recognized as important pharmacophores and are utilized in the design of novel therapeutics, including dual-acting inhibitors for cancer therapy.[1] Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective application in drug design, formulation, and development.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on predictive models and should be considered as such.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-cyanonicotinic acid | [1][2] |

| CAS Number | 73112-09-1 | [2] |

| Molecular Formula | C₇H₄N₂O₂ | [1][2] |

| Molecular Weight | 148.12 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 192-203 °C | |

| pKa (Predicted) | 2.41 ± 0.10 | |

| Solubility | Slightly soluble in water. Soluble in many common organic solvents. | [3] |

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. The proton adjacent to the nitrogen will likely be the most downfield-shifted.

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the cyano and carboxylic acid groups will have characteristic chemical shifts in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

-

C≡N stretch: A sharp, medium-intensity band around 2230-2210 cm⁻¹ for the nitrile group.

-

C=O stretch: A strong, sharp band in the region of 1730-1700 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C=C and C=N stretches: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (148.12). Common fragmentation pathways may include the loss of CO₂, H₂O, and HCN.

Acid-Base Properties: The Significance of pKa

The acidity of this compound, quantified by its pKa value, is a critical parameter influencing its solubility, absorption, distribution, and interaction with biological targets. The predicted pKa of approximately 2.41 suggests that the carboxylic acid is relatively acidic. This increased acidity, compared to a simple benzoic acid, can be attributed to the electron-withdrawing effects of both the pyridine nitrogen and the adjacent cyano group, which stabilize the carboxylate anion.

Understanding the pKa is crucial for:

-

Salt formation strategies: To enhance solubility and bioavailability.

-

Formulation development: Predicting the pH-dependent solubility profile.

-

Pharmacokinetic modeling: Estimating the extent of ionization at physiological pH.

Crystalline Structure and Solid-State Properties

The arrangement of molecules in the solid state significantly impacts properties such as melting point, solubility, and stability. While an experimentally determined crystal structure for this compound is not publicly available, insights can be gained from the crystal structures of related cyanopyridines.

It is anticipated that the crystal packing will be dominated by a network of intermolecular interactions, including:

-

Hydrogen Bonding: Strong hydrogen bonds are expected between the carboxylic acid groups (forming dimers) and between the carboxylic acid and the pyridine nitrogen of adjacent molecules.

-

π-π Stacking: The planar pyridine rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

-

Dipole-Dipole Interactions: The polar cyano groups can participate in dipole-dipole interactions.

The interplay of these forces will dictate the final crystal packing, which in turn influences the macroscopic properties of the solid material.

Caption: Predicted intermolecular interactions in the solid state.

Experimental Methodologies for Physicochemical Characterization

To ensure the quality and consistency of this compound for research and development, a robust set of analytical methods for its characterization is essential.

Determination of Melting Point

Protocol:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Causality: The melting point range provides an indication of the purity of the compound. A sharp melting point range is indicative of high purity, while a broad range suggests the presence of impurities.

Determination of pKa by Potentiometric Titration

Protocol:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Causality: This method directly measures the equilibrium between the protonated and deprotonated forms of the carboxylic acid, providing an accurate experimental pKa value.

Solubility Determination by the Shake-Flask Method

Protocol:

-

An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Causality: This method determines the thermodynamic equilibrium solubility, which is a critical parameter for predicting oral absorption and for designing liquid formulations.

Caption: A generalized workflow for physicochemical characterization.

Stability and Degradation

The stability of a compound under various conditions is a critical factor in its development as a drug candidate. While specific stability studies on this compound are not extensively reported, potential degradation pathways can be anticipated based on its functional groups.

-

Hydrolysis: The cyano group can be susceptible to hydrolysis under acidic or basic conditions to form the corresponding amide or carboxylic acid. The carboxylic acid itself is generally stable to hydrolysis.

-

Decarboxylation: At elevated temperatures, pyridine carboxylic acids can undergo decarboxylation.

-

Photostability: The pyridine ring may be susceptible to photodegradation upon exposure to UV light.

Self-Validating Protocol for a Preliminary Stability Study:

-

Prepare solutions of the compound in buffers of different pH (e.g., 2, 7, 9).

-

Store aliquots of these solutions under different conditions: ambient temperature, elevated temperature (e.g., 40 °C), and exposed to light.

-

At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by a stability-indicating HPLC method.

-

Monitor for the appearance of degradation products and the decrease in the concentration of the parent compound.

Causality: A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, thus allowing for a quantitative assessment of stability.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry with a rich potential for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its key physicochemical properties, highlighting the importance of these parameters in the drug discovery and development process. While some experimental data is available, further detailed characterization, particularly of its solid-state properties and a comprehensive stability profile, would be highly beneficial for its broader application. The experimental protocols outlined herein provide a framework for obtaining this critical data, enabling researchers to confidently and effectively utilize this versatile compound in their synthetic and drug discovery endeavors.

References

- 1. This compound|CAS 73112-09-1 [benchchem.com]

- 2. This compound | C7H4N2O2 | CID 12535315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Carboxypicolinonitrile (2-Cyano-5-Carboxypyridine / 6-Cyanopyridine-3-Carboxylic Acid) Detailed Information | Properties, Uses & Safety Data | China Manufacturer & Supplier [nj-finechem.com]

An In-depth Technical Guide to 2-Cyanopyridine-3-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Cyanopyridine-3-carboxylic acid (also known as 2-cyanonicotinic acid), a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular structure. This guide will further explore detailed synthesis methodologies, its critical applications in the development of targeted therapeutics, particularly as a scaffold for PIM-1 kinase and histone deacetylase (HDAC) inhibitors, and robust protocols for its analytical characterization and safe handling. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for leveraging this versatile molecule in their research endeavors.

Core Compound Identification and Properties

Chemical Structure and CAS Number

This compound is a pyridine derivative featuring a nitrile group at the 2-position and a carboxylic acid group at the 3-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 192-203 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 396.9 ± 27.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 2.41 ± 0.10 | --INVALID-LINK-- |

| SMILES | C1=CC(=C(N=C1)C#N)C(=O)O | --INVALID-LINK-- |

| InChIKey | XKTPVUNCEFBYHP-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. A common and well-documented method involves the hydrolysis of the corresponding methyl ester.

Synthesis via Hydrolysis of Methyl 2-Cyanonicotinate

This method provides a reliable route to high-purity this compound. The causality behind this experimental choice lies in the relative ease of synthesizing the methyl ester precursor and the straightforward nature of the subsequent hydrolysis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, a mixture of methyl 2-cyanonicotinate (1 equivalent), methanol, and a 1M aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents) is prepared.

-

Reaction Conditions: The mixture is stirred at room temperature for a period of 8-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, the methanol is removed under reduced pressure. The resulting residue is diluted with water and washed with an organic solvent like dichloromethane to remove any unreacted starting material.

-

Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 using a 1M solution of hydrochloric acid. The acidic conditions protonate the carboxylate, leading to the precipitation of the desired carboxylic acid.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.

Applications in Drug Development: A Scaffold for Targeted Therapies

The unique structural features of this compound, namely the presence of a hydrogen bond acceptor (nitrile) and a hydrogen bond donor/acceptor (carboxylic acid) on a rigid aromatic scaffold, make it an attractive starting point for the design of enzyme inhibitors. Its utility has been particularly demonstrated in the development of inhibitors for PIM-1 kinase and histone deacetylases (HDACs), both of which are significant targets in cancer therapy.

PIM-1 Kinase Inhibitors

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis. The cyanopyridine scaffold has been successfully incorporated into potent PIM-1 inhibitors. The rationale for its use lies in the ability of the pyridine nitrogen and the cyano group to form key interactions within the ATP-binding pocket of the kinase.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of cancer. HDAC inhibitors have emerged as a promising class of anti-cancer agents. The this compound scaffold can serve as a novel "cap" group in the design of HDAC inhibitors. This part of the inhibitor interacts with the surface of the enzyme, contributing to binding affinity and selectivity.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of their relative positions. The carboxylic acid proton will appear as a broad singlet, typically at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the nitrile and carboxylic acid carbons will be particularly informative.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong, sharp peak around 2200-2250 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, and a strong carbonyl (C=O) stretch will be observed around 1700-1730 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of this compound. A suitable reversed-phase method can be developed to separate the target compound from any starting materials, by-products, or degradation products.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on data for related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are likely to be:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Spill Response: In case of a spill, contain the material using an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for proper disposal. Avoid generating dust.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery and development. Its unique chemical architecture provides a robust scaffold for the design of potent and selective enzyme inhibitors, as evidenced by its successful application in the development of PIM-1 kinase and HDAC inhibitors. A comprehensive understanding of its synthesis, properties, and safe handling, as outlined in this guide, will empower researchers to fully exploit its potential in the creation of novel therapeutics.

References

- 1. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

A Technical Guide to the Spectroscopic Characterization of 2-Cyanopyridine-3-carboxylic Acid

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Cyanopyridine-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₇H₄N₂O₂, Molecular Weight: 148.12 g/mol ) is a substituted pyridine derivative featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group.[1] These groups, positioned ortho to each other on a heterocyclic aromatic ring, create a unique electronic environment that results in a distinctive spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and structural confirmation in synthetic chemistry.

The structural arrangement and atom numbering for the purpose of spectroscopic assignment are presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Predicted Spectroscopic Data (¹H & ¹³C NMR)

The following data are predicted based on established principles for pyridine derivatives, carboxylic acids, and nitriles, assuming a deuterated polar aprotic solvent like DMSO-d₆ to ensure the observation of the acidic proton.

| ¹H NMR Data (Predicted) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 - 14.0 | Broad Singlet | - | COOH |

| ~8.8 - 9.0 | Doublet of Doublets | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.8 | H6 |

| ~8.3 - 8.5 | Doublet of Doublets | J(H4-H5) ≈ 7.8, J(H4-H6) ≈ 1.8 | H4 |

| ~7.8 - 8.0 | Doublet of Doublets | J(H5-H4) ≈ 7.8, J(H5-H6) ≈ 5.0 | H5 |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | C=O (Carboxylic Acid) |

| ~152 - 155 | C6 |

| ~140 - 143 | C4 |

| ~135 - 138 | C2 |

| ~130 - 133 | C3 |

| ~125 - 128 | C5 |

| ~115 - 118 | C≡N (Nitrile) |

Rationale for Spectral Predictions (Expert Insights)

-

¹H NMR Expertise: The proton chemical shifts in a pyridine ring are highly dependent on their position relative to the electronegative nitrogen atom.[2] Protons at the α-positions (C2 and C6) are the most deshielded, appearing furthest downfield.[2] In this molecule, the H6 proton is α to the nitrogen and experiences this strong deshielding effect. The H4 and H5 protons are at the γ and β positions, respectively. All ring protons are further deshielded by the electron-withdrawing effects of the cyano and carboxyl groups. The carboxylic acid proton itself is highly deshielded due to hydrogen bonding and appears as a characteristic broad singlet at very low field (>12 ppm).[3][4][5] The coupling constants are typical for pyridine systems, with ortho coupling (~4-6 Hz) being larger than meta coupling (~1-3 Hz).[2]

-

¹³C NMR Expertise: The chemical shifts of the carbon atoms are also dictated by the electronic environment. The carboxyl carbon (C=O) is significantly deshielded and appears in the 165-185 ppm range.[4][5] The nitrile carbon (C≡N) has a characteristic resonance between 115 and 130 ppm.[4][5] The pyridine ring carbons are influenced by the nitrogen atom and the substituents; carbons directly attached to nitrogen or electron-withdrawing groups (C2, C6, C4) are generally more deshielded than the others.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is recommended to avoid exchange of the acidic carboxylic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Visualization of NMR Workflow

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Characteristic IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2500 - 3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid |

| ~3100 | Medium | Aromatic C-H stretch | Pyridine Ring |

| ~2230 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | Medium to Weak | C=C and C=N stretches | Aromatic Ring |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by three highly diagnostic absorption bands:

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[3][4] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[5]

-

Nitrile C≡N Stretch: A strong and characteristically sharp peak should appear around 2230 cm⁻¹.[5][6] The position is slightly lower than for saturated nitriles due to conjugation with the aromatic ring.[4] This region has few other interfering absorptions, making it a reliable indicator for the nitrile group.[3]

-

Carboxylic Acid C=O Stretch: A very strong and sharp absorption from the carbonyl group will be present around 1710 cm⁻¹.[3][4] The conjugation with the pyridine ring lowers this frequency from the typical value for saturated carboxylic acids (~1760 cm⁻¹).[5]

The simultaneous presence of these three distinct bands provides compelling evidence for the molecular structure.

Standard Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect Spectrum: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data (EI-MS)

| m/z (Mass-to-Charge Ratio) | Proposed Identity | Fragmentation Pathway |

| 148 | [M]⁺• | Molecular Ion |

| 131 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 120 | [M - CO]⁺• | Loss of carbon monoxide |

| 103 | [M - COOH]⁺ | Loss of a carboxyl radical |

| 102 | [M - H₂O - CO]⁺• | Loss of water and carbon monoxide |

| 76 | [C₅H₄N]⁺ | Loss of COOH and CN |

Analysis of Fragmentation Pathways

As an aromatic heterocyclic compound, this compound is expected to show a relatively stable molecular ion peak at m/z = 148 under Electron Ionization (EI) conditions.[7] The primary fragmentation pathways are dictated by the functional groups:

-

Loss of •OH (m/z 131): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[8]

-

Loss of •COOH (m/z 103): Alpha-cleavage resulting in the loss of the entire carboxylic acid group as a radical, leaving a 2-cyanopyridine cation.[8]

-

Decarboxylation and other losses: The proximity of the functional groups may lead to more complex rearrangements, such as the loss of water (M-18) followed by the loss of carbon monoxide (M-28), a pathway sometimes seen in ortho-substituted aromatic acids.

Visualization of Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Standard Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode Electrospray Ionization (ESI).

-

LC Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column to ensure sample purity before it enters the mass spectrometer.

-

MS Instrument Setup:

-

Set the mass spectrometer to operate in either positive or negative ESI mode. In positive mode, the protonated molecule [M+H]⁺ at m/z 149 would be the primary ion.

-

Optimize source parameters such as capillary voltage, nebulizer gas flow, and source temperature.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-300 Da).

-

-

Tandem MS (MS/MS): For further structural confirmation, select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum, which can be compared to the predicted fragmentation patterns.

Conclusion

The structural characterization of this compound is definitively achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key nitrile and carboxylic acid functional groups through their characteristic vibrational frequencies, and mass spectrometry verifies the molecular weight and provides structural insights via predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification of the molecule, essential for any research or development application.

References

- 1. This compound | C7H4N2O2 | CID 12535315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

solubility of 2-Cyanopyridine-3-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Cyanopyridine-3-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. It is a key determinant of a drug's bioavailability, its formulation possibilities, and ultimately, its efficacy. This compound and its derivatives represent a class of compounds with significant potential, frequently appearing as vital intermediates in the synthesis of complex bioactive molecules and as structural motifs in novel therapeutic agents.[1] A thorough understanding of the solubility of this core structure in various organic solvents is, therefore, not merely an academic exercise but a critical enabler of innovation for researchers, scientists, and drug development professionals.

This guide provides a comprehensive exploration of the solubility of this compound. We will delve into its physicochemical properties, predict its behavior in a range of organic solvents based on established chemical principles and data from analogous structures, and provide a detailed, field-proven protocol for the empirical determination of its solubility.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. This compound (C₇H₄N₂O₂) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and a nitrile group at the 2-position.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₂ | PubChem[2] |

| Molecular Weight | 148.12 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 73112-09-1 | PubChem[2] |

| Appearance | White to light yellow crystalline solid (predicted) | General chemical knowledge |

| Melting Point | ~206-207 °C (for the related 5-cyanopyridine-2-carboxylic acid) | ChemBK[3] |

The presence of the polar carboxylic acid and nitrile functional groups, along with the nitrogen atom in the pyridine ring, imparts a significant degree of polarity to the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors. These features are the primary drivers of the molecule's interaction with various solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given the polar nature of this compound, its solubility is expected to be highest in polar organic solvents.

We can draw valuable insights from the solubility profiles of structurally related compounds:

-

Picolinic Acid (Pyridine-2-carboxylic acid): This compound is very soluble in water, moderately soluble in ethanol, and has low solubility in acetonitrile.[6][7] This highlights the strong influence of the carboxylic acid and pyridine ring in promoting solubility in polar protic solvents.

-

3-Cyanopyridine: This molecule is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.[8] This suggests that the nitrile group contributes to polarity and solubility in polar aprotic solvents.

-

Dipicolinic Acid (Pyridine-2,4-dicarboxylic acid): This compound is moderately soluble in water and is also soluble in alcohols and other organic solvents.[9]

Based on these analogs, we can predict that this compound will exhibit favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The carboxylic acid group can form strong hydrogen bonds with protic solvents. The pyridine nitrogen also contributes to favorable interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | The polar nature of the molecule, with its dipole moment, will allow for strong dipole-dipole interactions with these solvents. DMSO and DMF are particularly good at solvating polar molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. The ability to accept hydrogen bonds may provide some solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents are less polar and are not as effective at solvating the highly polar functional groups of the molecule. |

| Non-polar | Toluene, Hexanes | Very Low / Insoluble | The significant difference in polarity between the solute and these solvents will result in very poor solubility. |

It is crucial to recognize that factors such as temperature will significantly influence solubility, with solubility generally increasing with temperature.[10]

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines the isothermal equilibrium method, a robust and widely used technique for determining the solubility of a solid compound in a solvent.

Principle

A supersaturated solution of the compound in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the dissolved solute is determined.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The goal is to have undissolved solid remaining at equilibrium.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to shake/stir for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (for a rough estimate):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

-

Quantitative Analysis by HPLC or UV-Vis (for higher accuracy):

-

Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC or UV-Vis.

-

Construct a calibration curve from the standard solutions (Peak Area or Absorbance vs. Concentration).

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the saturated solution.

-

Self-Validation and Trustworthiness

To ensure the reliability of the results, the following should be performed:

-

Run experiments in triplicate to assess reproducibility.

-

Analyze a sample of the unfiltered solution to confirm that the initial amount of solute was in excess.

-

Visually inspect the solution after equilibration to ensure undissolved solid is present.

Experimental Workflow Diagram

Caption: Workflow for the quantitative determination of solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several environmental and structural factors.

Caption: Key factors influencing the solubility of this compound.

-

pH: In aqueous or protic organic solvents, the pH can dramatically affect solubility.[9][10] At a pH above the pKa of the carboxylic acid, the molecule will deprotonate to form the more soluble carboxylate salt. Conversely, in acidic conditions, the pyridine nitrogen can be protonated, also increasing aqueous solubility. The pKa rule can be a useful guide for predicting interactions in solution.[11]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][10] This relationship should be determined empirically for specific solvent systems.

-

Crystal Lattice Energy: The energy of the crystal lattice of the solid must be overcome by the energy of solvation for dissolution to occur. Polymorphism, the existence of different crystal forms, can lead to different solubilities for the same compound.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in fundamental chemical principles and supported by data from analogous compounds. While specific quantitative data for this compound is not widely available in the literature, we have provided a robust experimental framework for its determination. For researchers and drug development professionals, a thorough understanding and empirical quantification of the solubility of this key synthetic intermediate are paramount for the successful advancement of new chemical entities. The methodologies and principles outlined herein serve as a practical guide to achieving this critical understanding.

References

- 1. This compound|CAS 73112-09-1 [benchchem.com]

- 2. This compound | C7H4N2O2 | CID 12535315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. d-nb.info [d-nb.info]

crystal structure analysis of 2-Cyanopyridine-3-carboxylic acid

A PIONEERING GUIDE TO THE STRUCTURAL ANALYSIS OF 2-CYANOPYRIDINE-3-CARBOXYLIC ACID: A PROSPECTIVE AND PREDICTIVE APPROACH

Abstract

This technical guide outlines a comprehensive strategy for the (also known as 2-cyanonicotinic acid), a molecule of significant interest in medicinal chemistry and materials science.[1] To date, a publicly available, experimentally determined crystal structure for this compound has not been reported. This document, therefore, serves as a prospective roadmap for researchers, drug development professionals, and crystallographers. It details the necessary steps from material synthesis and crystallization to data acquisition via single-crystal X-ray diffraction and computational crystal structure prediction. By leveraging data from structurally related compounds, this guide provides a robust framework for anticipating intermolecular interactions and likely packing motifs, thereby accelerating future experimental and computational characterization efforts.

Introduction: The Significance of Structural Insight

This compound is a versatile heterocyclic building block, integrating a pyridine ring with a carboxylic acid and a nitrile group.[1] This unique combination of functional groups makes it a valuable precursor for complex molecular architectures, including novel therapeutic agents.[1] Understanding the three-dimensional arrangement of molecules in the solid state is paramount, as the crystal structure dictates fundamental physicochemical properties such as solubility, stability, melting point, and bioavailability.

The determination of a crystal structure provides unambiguous proof of molecular connectivity, conformation, and the intricate network of non-covalent interactions that govern the supramolecular assembly.[2][3] For drug development professionals, this information is critical for solid-form screening, polymorph identification, and intellectual property protection. For materials scientists, it is the key to designing novel materials with tailored properties.[4]

Given the absence of an experimental structure in publicly accessible databases like the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD)[1][5][6][7][8][9][10][11][12][13], this guide pioneers a path forward, blending established experimental protocols with modern predictive science.

Foundational Steps: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

While various synthetic routes to cyanopyridines and their carboxylic acid derivatives exist, a common approach involves the hydrolysis of a nitrile precursor or the cyanation of a pyridine derivative.[10] For the target molecule, a plausible route could involve the hydrolysis of a dinitrile precursor or a multi-step synthesis starting from a commercially available pyridine derivative. It is imperative to achieve high purity (>99%), as impurities can significantly impede crystallization.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₂ | --INVALID-LINK--[7] |

| Molecular Weight | 148.12 g/mol | --INVALID-LINK--[7] |

| IUPAC Name | This compound | --INVALID-LINK--[7] |

| Synonyms | 2-cyanonicotinic acid | --INVALID-LINK--[7] |

Experimental Protocol: Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[14] A systematic screening of crystallization conditions is essential.

Step-by-Step Crystallization Screening Protocol:

-

Solubility Screening: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) at both room temperature and elevated temperatures.

-

Selection of Crystallization Techniques: Based on the solubility profile, select appropriate crystallization methods.

-

Slow Evaporation: Ideal for solvents in which the compound has moderate solubility. Prepare a near-saturated solution, filter it into a clean vial, and cover it loosely to allow the solvent to evaporate slowly over days or weeks.[15]

-

Vapor Diffusion: Suitable when a binary solvent system can be identified (one solvent in which the compound is soluble and another in which it is insoluble but miscible with the first). Dissolve the compound in the "good" solvent and place this solution in a small open vial inside a larger sealed chamber containing the "poor" solvent (precipitant).[16]

-

Cooling Crystallization: Effective if the compound's solubility is significantly higher at elevated temperatures. Prepare a saturated solution at a higher temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

Antisolvent Addition: Slowly add a "poor" solvent (antisolvent) to a solution of the compound in a "good" solvent until turbidity is observed, then add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to stand undisturbed.[16]

-

-

High-Throughput Screening: To maximize the chances of success, employ modern high-throughput and microscale crystallization techniques. These methods allow for the screening of a wide range of conditions using only a few milligrams of the material.[14][17][18]

The Experimental Core: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is obtained, the next phase is to determine its structure using SC-XRD.[19][20]

The SC-XRD Workflow

The process of determining a crystal structure via SC-XRD is a well-established, powerful analytical technique.[19][21][22][23]

Caption: The workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choices

-

X-ray Source: For small organic molecules, a molybdenum (Mo) or copper (Cu) X-ray source is typically used. Mo radiation is more penetrating and can be advantageous for more absorbing crystals, while Cu radiation provides better dispersion for resolving lighter atoms.[21]

-

Temperature: Data is almost always collected at low temperatures (around 100 K). This is crucial as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure.

-

Data Collection Strategy: A complete dataset requires rotating the crystal through a wide range of orientations relative to the X-ray beam to capture as many unique reflections as possible. Modern diffractometers automate this process to ensure high redundancy and completeness of the data.[19]

Predictive Analysis: A Roadmap to the Unknown Structure

In the absence of experimental data, we can leverage our knowledge of crystal engineering and computational chemistry to predict the crystal structure of this compound.

Learning from Analogs: Supramolecular Synthons

The crystal structures of similar molecules provide invaluable clues. The concept of "supramolecular synthons" – robust and predictable patterns of intermolecular interactions – is central to this analysis.[3]

Table 2: Key Intermolecular Interactions in Structurally Related Compounds

| Compound | Key Interactions | Observations & Implications for Target Molecule |

| 2-Chloropyridine-3-carboxylic acid | O—H⋯N hydrogen bonds forming infinite chains.[24] | The pyridine nitrogen is a strong hydrogen bond acceptor. The carboxylic acid of the target molecule is highly likely to form a similar strong hydrogen bond with the pyridine nitrogen of a neighboring molecule. |

| 2-Aminonicotinic acid | Zwitterionic form with N-H⋯O and C-H⋯O hydrogen bonds.[12] | Demonstrates the strong basicity of the pyridine nitrogen and the acidity of the carboxylic proton. The target molecule will likely exist in its neutral form, but zwitterionic possibilities in certain solvents or co-crystals should not be dismissed. |

| 2- and 3-Cyanopyridine | Weak C-H⋯N hydrogen bonds and π-π stacking.[6] | The cyano group is a weaker hydrogen bond acceptor than the pyridine nitrogen. π-π stacking interactions between pyridine rings will likely play a significant role in the crystal packing of the target molecule. |

Based on this analysis, we can predict the primary intermolecular interactions that will define the crystal structure of this compound.

Caption: Predicted hierarchy of intermolecular interactions.

Computational Crystal Structure Prediction (CSP)

CSP methods aim to find the most stable crystal packing arrangements of a molecule based on its chemical diagram alone.[4][25] These in silico techniques are becoming increasingly reliable and are a powerful tool for polymorph screening.[26][27]

The CSP Workflow:

-

Conformational Analysis: The first step is to identify all low-energy conformations of the isolated molecule. For this compound, this would primarily involve rotation around the C-C bond connecting the carboxylic acid to the pyridine ring.

-

Crystal Packing Generation: A vast number of plausible crystal packings (typically 10,000 to 1,000,000+) are generated using algorithms that explore different space groups and molecular orientations.[26]

-

Lattice Energy Minimization: The energies of these generated structures are calculated and minimized, initially using computationally inexpensive force fields.

-

Quantum Mechanical Refinement: The most promising low-energy structures are then subjected to more accurate (and computationally expensive) quantum mechanical calculations (typically using dispersion-corrected Density Functional Theory, DFT-D) to produce a final, ranked list of predicted stable polymorphs.[28]

Conclusion and Future Outlook

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive, scientifically grounded framework for its discovery and analysis. By combining systematic crystallization screening with the robust methodology of single-crystal X-ray diffraction, the definitive structure can be elucidated. Furthermore, the predictive analysis presented here, based on supramolecular principles and the power of computational chemistry, offers a powerful starting point for understanding its solid-state behavior. The successful crystal structure determination will be a significant contribution to the fields of medicinal chemistry and crystal engineering, enabling the rational design of new materials and pharmaceuticals based on this versatile molecular scaffold.

References

- 1. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 2. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 5. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]

- 6. Crystallography Open Database - Wikipedia [en.wikipedia.org]

- 7. library.mcmaster.ca [library.mcmaster.ca]

- 8. Cambridge_Crystallographic_Data_Centre [chemeurope.com]

- 9. CCDC – The Cambridge Crystallographic Data Centre – StudySmarter – Talents [talents.studysmarter.co.uk]

- 10. scribd.com [scribd.com]

- 11. Crystallography Open Database | DCC [dcc.ac.uk]

- 12. CCDC | Chemistry World [chemistryworld.com]

- 13. youtube.com [youtube.com]

- 14. sptlabtech.com [sptlabtech.com]

- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 22. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 23. rigaku.com [rigaku.com]

- 24. researchgate.net [researchgate.net]

- 25. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 26. arxiv.org [arxiv.org]

- 27. schrodinger.com [schrodinger.com]

- 28. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Cyanopyridine-3-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermal stability and decomposition profile of 2-Cyanopyridine-3-carboxylic acid. As a Senior Application Scientist, the following sections synthesize established principles of physical organic chemistry with standard analytical methodologies to offer a predictive and practical understanding of this molecule's behavior under thermal stress. While direct, comprehensive experimental data for this specific compound is not extensively published, this document leverages data from closely related analogues to construct a robust and scientifically grounded assessment.

Executive Summary: Key Physicochemical and Stability Insights

This compound is a substituted pyridine derivative with functionalities that are pivotal in medicinal chemistry and materials science. The inherent chemical tension between the electron-withdrawing cyano and carboxylic acid groups on the pyridine ring governs its reactivity and thermal stability. The primary anticipated thermal decomposition pathway is decarboxylation, a common reaction for pyridinecarboxylic acids, which is expected to be significantly influenced by the electronic nature of the cyano substituent. Understanding the onset temperature and energetics of this decomposition is critical for safe handling, storage, and application of this compound.

Predicted Thermal Decomposition Pathway: The Role of Decarboxylation

The thermal decomposition of carboxylic acids, particularly those with activating groups on a heterocyclic ring, is a well-documented phenomenon. For pyridinecarboxylic acids, the position of the carboxylic acid group relative to the ring nitrogen is a key determinant of stability.

The primary and most probable thermal decomposition mechanism for this compound is decarboxylation, leading to the evolution of carbon dioxide (CO₂) and the formation of 2-cyanopyridine. This is analogous to the known thermal decomposition of other pyridinecarboxylic acids. The rate of decarboxylation is influenced by the electronic properties of other substituents on the pyridine ring. Electron-withdrawing groups can affect the stability of the intermediate species formed during decarboxylation.

Proposed Decomposition Mechanism:

A proposed mechanism for the thermal decomposition of this compound is illustrated below. The process is likely initiated by the cleavage of the C-C bond between the pyridine ring and the carboxylic acid group.

Caption: Proposed thermal decomposition pathway of this compound.

Further decomposition at higher temperatures could lead to the fragmentation of the pyridine ring, potentially producing nitrogen oxides (NOx), carbon monoxide (CO), and other volatile organic compounds.

Analytical Methodologies for Thermal Stability Assessment

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is essential. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, the number of decomposition steps, and the mass loss associated with each step.

Experimental Protocol for TGA:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition (e.g., from ambient to 500 °C).

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting point, phase transitions, and the enthalpy of decomposition.

Experimental Protocol for DSC:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cells are maintained under an inert atmosphere.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate of 10 °C/min.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak area can be integrated to determine the enthalpy of the transition.

Caption: Experimental workflow for thermal analysis.

Predicted Thermal Data and Interpretation

In the absence of direct experimental data for this compound, the following table presents a predictive summary based on the analysis of related pyridine carboxylic acids and the influence of a cyano substituent.

| Parameter | Predicted Value/Range | Rationale & Interpretation |

| Melting Point (Tm) | 180 - 200 °C | Based on melting points of similar substituted pyridine carboxylic acids. A sharp melting point would indicate high purity. |

| Decomposition Onset (Td, onset) | 200 - 230 °C | Decarboxylation is expected to occur at a temperature above the melting point. The electron-withdrawing cyano group may slightly lower the decomposition temperature compared to unsubstituted nicotinic acid. |

| Primary Mass Loss (TGA) | ~29.5% | This corresponds to the theoretical mass loss from the decarboxylation (loss of CO₂). |

| Decomposition Enthalpy (ΔHd) | Exothermic | The decomposition of many organic nitrogen compounds is exothermic, releasing energy upon degradation. The magnitude would need to be determined by DSC. |

Safety, Handling, and Storage Considerations

Given the predicted thermal decomposition profile, the following precautions are recommended:

-

Avoid High Temperatures: this compound should be stored in a cool, dry place away from direct heat sources.

-

Inert Atmosphere: For processes requiring heating, the use of an inert atmosphere (e.g., nitrogen, argon) is advised to prevent complex, uncontrolled oxidative decomposition.

-

Ventilation: Thermal decomposition will release CO₂ and potentially other hazardous gases. Adequate ventilation is crucial when handling the compound at elevated temperatures.

-

Monitoring: For scaled-up reactions or processing, thermal analysis is strongly recommended to establish safe operating temperature limits.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use. Based on established chemical principles and data from analogous compounds, the primary thermal decomposition pathway is predicted to be decarboxylation, occurring at temperatures likely above 200 °C. The electron-withdrawing nature of the 2-cyano group is expected to influence the precise onset temperature of this decomposition. For definitive thermal stability data, experimental characterization using TGA and DSC is imperative. The protocols and predictive data presented in this guide provide a solid foundation for such investigations and for the safe handling and application of this important chemical intermediate.

An In-Depth Technical Guide to 2-Cyanopyridine-3-carboxylic acid: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyanopyridine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document delves into the historical context of its synthesis, focusing on the prevalent routes from readily available precursors. Detailed experimental protocols, causality behind synthetic choices, and in-depth analysis of the compound's properties are presented. This guide serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutics, leveraging the unique structural and chemical attributes of the cyanopyridine scaffold.

Introduction: The Significance of the Cyanopyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic structures that form the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a cyano group imparts unique electronic properties and serves as a versatile synthetic handle for further molecular elaboration. Specifically, the 2-cyanopyridine motif is a recognized pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] this compound, in particular, presents a bifunctional scaffold with a nucleophilic cyano group and an electrophilic carboxylic acid, offering diverse opportunities for derivatization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₂ | --INVALID-LINK--[5] |

| Molecular Weight | 148.12 g/mol | --INVALID-LINK--[5] |

| CAS Number | 73112-09-1 | --INVALID-LINK--[5] |

| Appearance | White to off-white solid | --INVALID-LINK--[6] |

| IUPAC Name | This compound | --INVALID-LINK--[5] |

Historical Perspective and Evolution of Synthesis

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis is intrinsically linked to the development of methods for the preparation of substituted pyridines. The most prominent and industrially relevant pathway to the core structure of this molecule involves the synthesis of a key intermediate, 2-chloro-3-cyanopyridine.

The rationale for this multi-step approach lies in the reactivity of the pyridine ring. Direct functionalization of the pyridine core can be challenging and often leads to mixtures of isomers. A more controlled and regioselective approach involves the activation of the pyridine ring through N-oxidation, followed by nucleophilic substitution.

The Precursor Route: Synthesis of 2-Chloro-3-cyanopyridine

The synthesis of 2-chloro-3-cyanopyridine from 3-cyanopyridine is a well-documented process, often cited in patent literature due to its industrial relevance.[4][7] This transformation is typically achieved in two key steps:

Step 1: N-Oxidation of 3-Cyanopyridine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring to form 3-cyanopyridine N-oxide. This is a crucial activation step, as the N-oxide group electronically modifies the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack.

Caption: N-Oxidation of 3-Cyanopyridine to its N-oxide.

Step 2: Chlorination of 3-Cyanopyridine N-oxide

The activated 3-cyanopyridine N-oxide is then subjected to chlorination. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). The reaction proceeds via an electrophilic attack of the chlorinating agent on the oxygen of the N-oxide, followed by a rearrangement and nucleophilic attack of a chloride ion at the C2 position, leading to the formation of 2-chloro-3-cyanopyridine.

Caption: Chlorination of 3-Cyanopyridine N-oxide.

Synthesis of this compound from 2-Chloro-3-cyanopyridine

With the key intermediate, 2-chloro-3-cyanopyridine, in hand, the final steps towards the target molecule involve the conversion of the chloro and cyano functionalities.

Step 3: Hydrolysis of the 3-Cyano Group

The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is a standard organic reaction. However, careful control of reaction conditions is necessary to avoid potential side reactions, such as the hydrolysis of the 2-chloro group.

Step 4: Cyanation of the 2-Chloro Group (Hypothetical Route)

The conversion of the 2-chloro group to a cyano group is a plausible, though less documented, final step. This transformation can be achieved through nucleophilic aromatic substitution using a cyanide salt, often catalyzed by a transition metal such as palladium or copper (a Rosenmund-von Braun type reaction).[8]

Caption: Plausible synthetic routes to the target molecule.

Experimental Protocols

The following protocols are representative examples based on established methodologies for the synthesis of the key intermediate and related transformations.

Protocol for the Synthesis of 2-Chloro-3-cyanopyridine

This protocol is a generalized procedure based on common patent literature.[2][4][7]

Materials:

-

3-Cyanopyridine

-

Hydrogen Peroxide (30%)

-

Phosphorus Oxychloride (POCl₃)

-

Organic Solvent (e.g., Dichloromethane)

-

Base (e.g., Sodium Bicarbonate)

Procedure:

-

N-Oxidation: In a round-bottom flask, dissolve 3-cyanopyridine in a suitable solvent. Slowly add hydrogen peroxide at a controlled temperature (typically 0-10 °C). Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work-up: Quench the reaction by the careful addition of a reducing agent (e.g., sodium bisulfite solution). Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyanopyridine N-oxide.

-

Chlorination: To a flask containing phosphorus oxychloride, slowly add the 3-cyanopyridine N-oxide at a controlled temperature. Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 2-chloro-3-cyanopyridine.

Protocol for the Hydrolysis of a Cyanopyridine to a Pyridine Carboxylic Acid

This is a general procedure for the hydrolysis of a nitrile to a carboxylic acid.[1]

Materials:

-

2-Cyanopyridine derivative

-

Aqueous Acid (e.g., 6M HCl) or Aqueous Base (e.g., 6M NaOH)

-

Organic Solvent for extraction

Procedure:

-

Hydrolysis: In a round-bottom flask, suspend or dissolve the cyanopyridine derivative in the aqueous acid or base. Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis (monitored by TLC or LC-MS).

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry.

Spectroscopic Data and Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of a 2,3-disubstituted pyridine system.

-

¹³C NMR: The carbon NMR spectrum will display seven signals: five for the pyridine ring carbons (two of which will be quaternary) and one for the cyano carbon and one for the carboxylic acid carbon.

-